Pentafluoroethane mixture with difluoromethane and 1,1,1,2-tetrafluoroethane

説明

The mixture of Pentafluoroethane, Difluoromethane, and 1,1,1,2-Tetrafluoroethane is a ternary refrigerant mixture. It’s known as R-407C when the composition is approximately 23% Difluoromethane, 25% Pentafluoroethane, and 52% 1,1,1,2-Tetrafluoroethane . This mixture is used as a replacement for various chlorofluorocarbons (commonly known as Freon) in new refrigerant systems .

Synthesis Analysis

The synthesis of this mixture involves combining the three components in the appropriate proportions. The exact process may vary depending on the specific requirements of the application .Molecular Structure Analysis

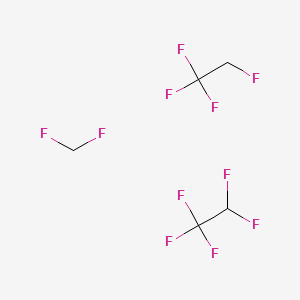

The molecular structures of the components are as follows: Difluoromethane (R-32) has one carbon atom bonded to two hydrogen atoms and two fluorine atoms. Pentafluoroethane (R-125) has two carbon atoms bonded to each other, with three fluorine atoms bonded to one carbon atom and two fluorine atoms bonded to the other. 1,1,1,2-Tetrafluoroethane (R-134a) has two carbon atoms bonded to each other, with two fluorine atoms and two hydrogen atoms bonded to one carbon atom and two fluorine atoms bonded to the other .Physical And Chemical Properties Analysis

The physical and chemical properties of the mixture, such as its thermal conductivity and density, have been studied extensively. For example, the thermal conductivities of the mixture in the liquid phase have been measured using the transient hot-wire method . The bubble-point pressures and the saturated-liquid densities of the mixture have also been measured .科学的研究の応用

Pentafluoroethane mixture with difluoromethane and 1,1,1,2-tetrafluoroethane mixture with DFM and TFE has been used in scientific research for a variety of applications. It has been used as a solvent in gas chromatography, as a blowing agent for polyurethane foam production, and as a propellant for aerosol propellants. It has also been used in the production of polystyrene foam and in the synthesis of certain organic compounds. In addition, it has been used in the synthesis of pharmaceuticals and in the study of biochemical and physiological processes.

作用機序

Target of Action

Meforex M 95, also known as Metformin, primarily targets the liver, muscle cells, and the gastrointestinal tract . It acts on the liver to reduce hepatic glucose production and on muscle cells to improve insulin sensitivity, thereby enhancing peripheral glucose uptake and utilization .

Mode of Action

Meforex M 95 operates by inhibiting gluconeogenesis and glycogenolysis in the liver, which are the processes responsible for the production of glucose . It also stimulates intracellular glycogen synthesis by acting on glycogen synthase . In muscle cells, it enhances insulin sensitivity, thereby improving peripheral glucose uptake and utilization . Additionally, Meforex M 95 delays intestinal glucose absorption and increases the transport capacity of all types of membrane glucose transporters (GLUTs) known to date .

Biochemical Pathways

The primary biochemical pathway affected by Meforex M 95 is the glucose metabolism pathway. By inhibiting hepatic gluconeogenesis and glycogenolysis, it reduces the amount of glucose produced by the liver . By increasing insulin sensitivity in muscle cells, it enhances the uptake and utilization of glucose, thereby lowering both basal and postprandial plasma glucose levels .

Pharmacokinetics

Meforex M 95 is orally administered and has an absolute oral bioavailability of 40 to 60% . Gastrointestinal absorption is apparently complete within 6 hours of ingestion . It is negligibly bound to plasma proteins, in contrast to sulfonylureas, which are more than 90% protein-bound .

Result of Action

The action of Meforex M 95 results in improved glucose tolerance in patients with type 2 diabetes, lowering both basal and postprandial plasma glucose . With Meforex M 95 therapy, insulin secretion remains unchanged while fasting insulin levels and daylong plasma insulin response may actually decrease .

実験室実験の利点と制限

The main advantage of using Pentafluoroethane mixture with difluoromethane and 1,1,1,2-tetrafluoroethane mixture with DFM and TFE in laboratory experiments is that it is a non-flammable and odorless gas. This makes it safe to use in laboratory experiments. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that the mixture can be toxic when inhaled, and it can cause irritation to the eyes and skin. Therefore, it is important to use the mixture in a well-ventilated area and to wear protective equipment when working with it.

将来の方向性

There are a number of potential future directions for research involving Pentafluoroethane mixture with difluoromethane and 1,1,1,2-tetrafluoroethane mixture with DFM and TFE. These include further investigation into the biochemical and physiological effects of the mixture, as well as its potential uses in the production of pharmaceuticals. In addition, further research could be conducted into the mechanism of action of the mixture and its potential uses in the synthesis of other organic compounds. Finally, research could be conducted into the safety and toxicity of the mixture, as well as the potential environmental impacts of its use.

特性

IUPAC Name |

difluoromethane;1,1,1,2,2-pentafluoroethane;1,1,1,2-tetrafluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5.C2H2F4.CH2F2/c3-1(4)2(5,6)7;3-1-2(4,5)6;2-1-3/h1H;1H2;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCNNGCHQHSYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)F.C(F)F.C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158675-78-6 | |

| Record name | Difluoromethane-pentafluoroethane-1,1,1,2-tetrafluoroethane mixt. | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158675-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoroethane mixture with difluoromethane and 1,1,1,2-tetrafluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158675786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate](/img/structure/B3323054.png)